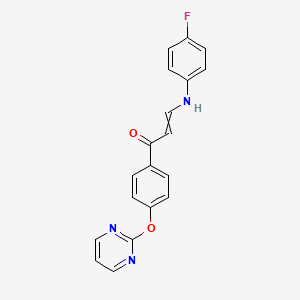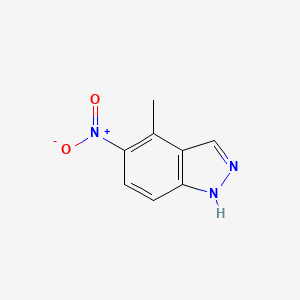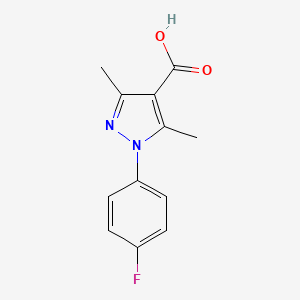![molecular formula C14H15NO5 B1300732 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid CAS No. 430448-79-6](/img/structure/B1300732.png)
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid" is a complex organic molecule that features a furan backbone with various substituents. Furan compounds are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The presence of multiple functional groups such as carboxylic acid and amide indicates that this compound could be of interest in synthetic organic chemistry and possibly in the development of new drugs or materials.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-[(dimethylamino)methylene]-2-ferrocenyl-5-oxo-4,5-dihydrofuran-3-carboxaldehyde was achieved by reacting 3-ferrocenoylpropionic acid with Vilsmeier reagent, which is a common method for introducing formyl groups into aromatic compounds . Similarly, the preparation of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives involved the deoxygenation of nitrophenyl-furoates and thermolysis of azidophenyl-furoates, followed by a reaction with amines . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the furan ring, which can influence the physical and chemical properties of the molecule. For example, the crystal structure of 3,4-furandicarboxylic acid dimethylester revealed that the furan ring is planar, and the substituents can adopt various orientations relative to the ring . This planarity and the electronic distribution within the furan ring are crucial for the reactivity of the compound. The bond lengths and angles in these molecules are typically consistent with other furan compounds, except when interactions between substituents cause deviations .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions, depending on the functional groups present. The reactivity of the furan ring itself can be exploited in reactions such as halolactonization and hydroxylation, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The presence of carboxylic acid and amide groups in the target compound suggests that it could participate in condensation reactions, nucleophilic substitutions, and possibly cyclization reactions to form more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the acidity of carboxylic acid groups and the basicity of amine groups. The solubility, melting point, and boiling point of these compounds can vary widely based on the nature and position of the substituents. The concise synthesis of disubstituted furan dicarboxylic acids described in one study provides insight into the potential properties of the target compound, as the introduction of different substituents can lead to significant changes in these properties.
Aplicaciones Científicas De Investigación
Thermodynamic Properties and Solubility
Research on furan derivatives, such as 2-methyl-5-arylfuran-3-carboxylic acids, has shown significant interest in understanding their thermodynamic properties and solubility in organic solvents. For instance, the temperature dependences of the solubility of certain furan derivatives in solvents like acetonitrile and ethyl acetate have been experimentally determined, providing insights into their enthalpies of fusion, enthalpies, and entropies of mixing at specific temperatures. These findings are crucial for the design and optimization of processes involving these compounds in the chemical and pharmaceutical industries Sobechko et al., 2019.
Synthesis of Heterocycles
The arylation of furan-2-carboxylic acid derivatives has been explored to produce 5-arylfuran-2-carboxylic acids, which are key intermediates in synthesizing various heterocyclic compounds. These reactions enable the formation of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives, highlighting the versatility of furan compounds in organic synthesis and their potential applications in developing novel pharmaceuticals and materials Gorak et al., 2009.
Catalysis and Chemical Transformations
The reactivity of furan derivatives has been harnessed in various catalytic processes, including the cross-Claisen condensation and oxidative carbonylation reactions. These studies have led to the development of new synthetic pathways for producing heterocyclic γ-amino acids and furan-3-carboxylic esters, respectively. Such research underscores the role of furan derivatives in catalysis, offering new strategies for constructing complex organic molecules Mathieu et al., 2015; Gabriele et al., 2012.
Biopolymer Research
In the realm of biopolymer research, furan derivatives such as 2,5-furandicarboxylic acid have emerged as key platform chemicals for producing bio-based polymers and materials. Studies focusing on the synthesis of furan oligoesters and their potential applications as macromonomers for biopolymers highlight the importance of furan compounds in developing sustainable materials Cruz-Izquierdo et al., 2015.
Antimicrobial Activity
The antimicrobial properties of certain furan derivatives have also been investigated, with studies revealing the potential of these compounds in addressing microbial resistance and developing new antibacterial agents. For example, the preparation and structural analysis of fluorinated ester derivatives of furan-2-carboxylic acids have provided valuable insights into their biological activity and mechanism of action Mori et al., 2022.
Direcciones Futuras
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Data from various sources: (https://www.mdpi.com/1420-3049/10/2/475), (https://spectrabase.com/compound/DHZ49Q0I3cJ), (https://webbook.nist.gov/cgi/cbook.cgi?ID=C10599709&Mask=2000), (https://www.chemicalbook.com/ChemicalProductProperty_JP_CB5121032.htm)
Propiedades
IUPAC Name |
4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOSDQVFGPKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357132 |
Source


|
| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid | |
CAS RN |
430448-79-6 |
Source


|
| Record name | 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)
![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)


![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)



